![molecular formula C9H11N3 B1479893 1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol CAS No. 2098051-85-3](/img/structure/B1479893.png)

1-(Cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole, is a significant area of organic chemistry . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed . These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

Molecular Structure Analysis

Pyrazole is a five-membered aromatic heterocycle with two adjacent N heteroatoms . The N-1 atom has similar properties to the NH of pyrrole which can serve as a hydrogen bond donor, and its N-2 atom behaves similarly to the nitrogen atom of pyridine which can serve as a hydrogen bond acceptor . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .

Chemical Reactions Analysis

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Wirkstoffforschung

Pyrazolderivate sind in der medizinischen Chemie aufgrund ihres therapeutischen Potenzials prominent. Der Imidazo[1,2-b]pyrazol-Rest wird oft wegen seiner Antikrebsaktivität untersucht. Beispielsweise wurden bestimmte Derivate hergestellt und durch Assays wie den MTT-Assay evaluiert, wobei die Verbindungen eine signifikante Hemmung gegen humane und murine Krebszelllinien mit IC50-Werten unter 5 µM zeigten .

Grüne Chemie: Nachhaltige Synthese

Die Synthese von Pyrazolderivaten steht im Einklang mit den Prinzipien der grünen Chemie. Methoden wie die Mikrowellen-gestützte Synthese und Mehrkomponentenreaktionen reduzieren die Umweltbelastung durch Minimierung von Abfall und Energieverbrauch .

Pharmakologie: Therapeutische Anwendungen

Pyrazolderivate zeigen ein breites pharmakologisches Profil, einschließlich entzündungshemmender, antimikrobieller, angstlösender, schmerzlindernder und fiebersenkender Wirkungen. Das Imidazo[1,2-b]pyrazol-Gerüst ist besonders bedeutend bei der Suche nach neuen entzündungshemmenden und Antikrebsmitteln .

Zukünftige Richtungen

The field of pyrazole synthesis, including the synthesis of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole, continues to evolve with the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions . The future research directions in this field aim to advance green chemistry practices .

Wirkmechanismus

Target of Action

It’s known that pyrazole derivatives can interact with a wide range of biological targets due to their structural diversity .

Mode of Action

Pyrazole derivatives are known for their wide range of biological activities, suggesting that they may interact with their targets in various ways .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biological activities, indicating that they may influence multiple biochemical pathways .

Result of Action

Given the diverse biological activities of pyrazole derivatives, the effects could be varied and dependent on the specific biological context .

Biochemische Analyse

Biochemical Properties

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances . The interaction with these enzymes often involves the formation of a complex that can either inhibit or activate the enzyme’s activity, depending on the specific context of the reaction . Additionally, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole can interact with nucleic acids, potentially influencing gene expression and protein synthesis .

Cellular Effects

The effects of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, in certain cell types, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . This modulation of cellular processes highlights the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole can influence gene expression by binding to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, toxic or adverse effects may occur, including cellular toxicity and organ damage . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-8(1)7-11-5-6-12-9(11)3-4-10-12/h3-6,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNKROXEODARHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN3C2=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479813.png)

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479814.png)

![1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479815.png)

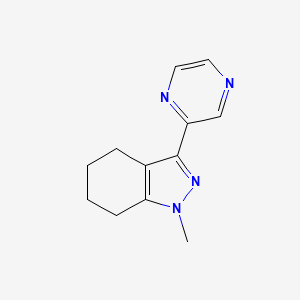

![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479817.png)

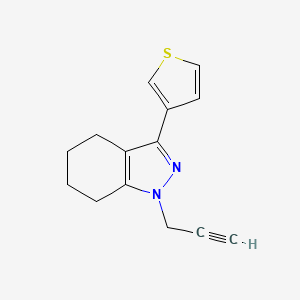

![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479818.png)

![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479820.png)

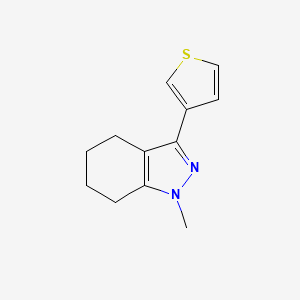

![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479821.png)

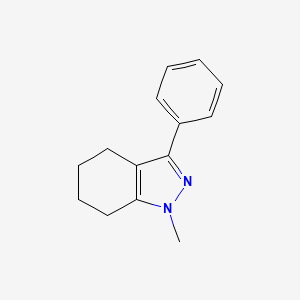

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479825.png)

![1-Methyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479826.png)

![1-Methyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1479829.png)